
Elagolix
Overview
Description
Elagolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved by the U.S. FDA in 2018 for managing moderate-to-severe pain associated with endometriosis . It competitively inhibits GnRH receptors in the pituitary gland, reducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby suppressing ovarian sex hormone production (estradiol and progesterone) in a dose-dependent manner . This mechanism alleviates endometriosis-associated pain, including dysmenorrhea, non-menstrual pelvic pain, and dyspareunia . This compound is administered at 150 mg once daily (QD) or 200 mg twice daily (BID), with the higher dose reserved for severe cases requiring stronger estrogen suppression .
Mechanism of Action
Target of Action
Elagolix is a non-peptide, small molecule that primarily targets the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.
Mode of Action
This compound acts as a GnRH antagonist . It competes with the endogenous GnRH for GnRH receptor occupancy and blocks the receptors upon binding . As a GnRH antagonist, this compound binds to the GnRH receptors without stimulating them . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Biochemical Pathways
The antagonism of GnRH receptors by this compound leads to a decrease in the levels of LH and FSH . This suppression is observed 4 to 6 hours after administration . The decrease in LH and FSH levels subsequently leads to decreased levels of the ovarian sex hormones, estradiol and progesterone .
Pharmacokinetics
This compound exhibits significant population variability in its pharmacokinetics . It is minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as co-administered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .
Result of Action
The result of this compound’s action is a dose-dependent suppression of estradiol and progesterone . This suppression occurs approximately 24 hours after administration . The degree of suppression is dependent on the dose of this compound . Estrogen levels return to baseline 24 to 48 hours after discontinuation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain medications. For instance, the use of strong OATP 1B1 inhibitors can significantly increase this compound plasma concentrations . Severe hepatic impairment is also a contraindication for the use of this compound .
Biochemical Analysis
Biochemical Properties
Elagolix acts as an antagonist of the gonadotropin-releasing hormone receptor (GnRHR), which is the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . By blocking the GnRHR, it dose-dependently suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .
Cellular Effects
This compound helps to reduce the pain experienced by reducing the amount of estrogen produced that encourages the growth of lesions in endometriosis . It works by binding to GnRH receptors in the pituitary gland, which suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in estrogen .
Molecular Mechanism
This compound is a GnRH antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland . This competitive binding without stimulating the receptors leads to a dose-dependent suppression of LH and FSH observed 4 to 6 hours after administration .
Temporal Effects in Laboratory Settings
This compound administration allows for modulation of gonadotropin and ovarian hormone concentrations, from partial suppression at lower doses to nearly full suppression at higher doses . The effects of this compound on hormone suppression were rapid and readily reversible when therapy was discontinued .
Metabolic Pathways
This compound is predominantly metabolized by the CYP3A family of isoenzymes despite participating in minor metabolic pathways with the CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) enzymes .
Transport and Distribution
The disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1, have been quantified and verified using clinical DDI studies .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with GnRH receptors located on the cell surface, particularly in the pituitary gland .
Biological Activity
Elagolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has gained attention for its efficacy in managing endometriosis-associated pain. This compound works by inhibiting the release of gonadotropins, leading to a decrease in estrogen production, which is crucial for the pathophysiology of endometriosis. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and long-term outcomes.
This compound functions by binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a significant reduction in estradiol levels:
- Rapid Estradiol Suppression : Studies indicate that estradiol suppression occurs within 24 hours of administration, with partial suppression observed at lower doses (150 mg once daily) and maximal suppression at higher doses (200 mg twice daily) .
- Dose-Dependent Effects : The median estradiol concentration decreases significantly with increasing doses, demonstrating a clear dose-response relationship .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its effectiveness in treating endometriosis-related pain. Key findings from pivotal studies include:
- Elaris Endometriosis Trials : Two major phase 3 trials (EM-I and EM-II) assessed this compound at doses of 150 mg once daily and 200 mg twice daily. The results showed substantial improvements in pain scores:
- Dysmenorrhea Response Rates : At three months, response rates were 46.4% for the lower dose and 75.8% for the higher dose compared to 19.6% in the placebo group .
- Non-Menstrual Pelvic Pain : Similar trends were observed with non-menstrual pelvic pain, indicating that this compound effectively alleviates various forms of endometriosis-associated pain .
Long-Term Outcomes
Long-term studies have further validated the sustained efficacy and safety of this compound:
- Elaris EM-III and EM-IV Extension Studies : Following initial treatment phases, these studies reported responder rates after 12 months:
- Safety Profile : Common adverse events included hot flushes, nausea, and headache. Notably, decreases in bone mineral density (BMD) were observed, particularly at higher doses .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The drug is rapidly absorbed with high oral bioavailability, independent of food intake .
- Half-Life : The terminal half-life allows for once-daily or twice-daily dosing regimens without significant accumulation .
Comparative Efficacy
The following table summarizes the efficacy outcomes from various clinical studies:
Study | Dose | Dysmenorrhea Response (%) | Non-Menstrual Pain Response (%) | Dyspareunia Response (%) |
---|---|---|---|---|
Elaris EM-I | 150 mg once daily | 46.4 | Not reported | Not reported |
Elaris EM-I | 200 mg twice daily | 75.8 | Not reported | Not reported |
Elaris EM-III | 150 mg once daily | 52.1 | 67.5 | 45.2 |
Elaris EM-III | 200 mg twice daily | 78.2 | 69.1 | 60.0 |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating Elagolix’s pharmacokinetics (PK) in clinical trials?
- Methodological Answer : Phase III trials should incorporate population PK modeling to account for interindividual variability (e.g., body weight, OATP1B1 genotype) and ensure robust dose optimization. A two-compartment model with first-order absorption and lag time is recommended, as it best describes this compound’s PK . Trials must include bone mineral density (BMD) monitoring due to dose-dependent decreases linked to prolonged use . For add-back therapy studies, stratified randomization based on hormonal status is essential to isolate this compound’s effects from exogenous hormone interactions .
Q. How do population PK analyses address variability in this compound exposure across diverse patient populations?
- Methodological Answer : Population PK models (e.g., non-linear mixed-effects modeling) integrate data from phase I–III studies to quantify covariates like body weight (affects apparent volume of distribution) and OATP1B1 genotype (minor impact on clearance). Simulations show that a 25 kg deviation from median body weight (76 kg) alters this compound exposure by <15%, supporting fixed dosing in most populations . However, hepatic impairment (Child–Pugh B/C) requires dose adjustments due to 3–7× exposure increases .
Q. What are the most common adverse events (AEs) linked to this compound, and how should they be monitored in long-term studies?
- Methodological Answer : Hot flashes (24–46%), headache (17–20%), and mood alterations (5–6%) are dose-dependent AEs. Protocols should include standardized AE grading (e.g., CTCAE) and frequent BMD assessments (dual-energy X-ray absorptiometry at baseline, 6/12 months). Amenorrhea incidence (6–52%) necessitates menstrual diaries to track bleeding patterns .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in this compound’s enzyme-transporter interplay?
- Methodological Answer : PBPK models (e.g., SimCYP®) reconcile in vitro/in vivo discrepancies by simulating this compound’s dual metabolism (CYP3A4) and hepatic uptake (OATP1B1). For example, while OATP1B1 genotype statistically affects clearance (14% reduction in poor/intermediate transporters), PBPK simulations confirm this has minimal clinical impact (<10% exposure change). Models also predict CYP3A induction (35–55% midazolam AUC reduction) at therapeutic doses, informing DDI risk stratification .
Q. What statistical approaches are optimal for analyzing this compound’s exposure-response relationship in endometriosis-associated pain?
- Methodological Answer : Non-linear mixed-effects modeling with indirect response models quantifies exposure-efficacy relationships (e.g., dysmenorrhea reduction) and exposure-safety thresholds (e.g., BMD loss). For example, a 300 mg BID dose achieves >75% suppression of estrogen (Cavg ~90 ng/mL), correlating with pain relief but also 6% BMD loss at 6 months. Bayesian hierarchical models can adjust for placebo effects and dropout rates in longitudinal data .
Q. How should researchers address conflicting data on this compound’s impact on bone health across trials?
- Methodological Answer : Meta-analyses of phase III data (ELARIS EM-I/II) reveal dose-dependent BMD loss (2–7% at 150–300 mg doses), with partial recovery post-treatment. Contradictions arise from variability in BMD measurement protocols and baseline osteoporosis risk. Standardizing BMD z-scores (vs. age-matched controls) and using mixed-model repeated measures (MMRM) can reduce bias. Add-back therapy (e.g., estradiol/norethindrone) mitigates BMD loss but complicates efficacy assessments, requiring factorial trial designs .
Q. Key Methodological Recommendations
- For PK Studies : Use population PK models to account for covariates (body weight, genotype) and validate with bootstrap/resampling techniques .
- For Safety Monitoring : Implement BMD z-score adjustments and longitudinal mixed-effects models to distinguish drug effects from natural variability .
- For DDI Assessments : Prioritize PBPK over static models to capture this compound’s dual CYP3A induction and OATP1B1 inhibition .
Comparison with Similar Compounds
Subcutaneous Depot Medroxyprogesterone Acetate (DMPA-SC)
DMPA-SC, a progestin-based therapy, is a standard treatment for endometriosis. Compared to Elagolix:
- Efficacy : Both this compound (150 mg QD and 75 mg BID) and DMPA-SC showed comparable improvements in composite pelvic signs and symptoms scores (CPSSS) and visual analogue scale (VAS) pain scores at 24 weeks. However, this compound 75 mg BID demonstrated faster pain reduction in early treatment phases .
- Bone Mineral Density (BMD) :
Treatment | Spine BMD Change (Week 24) | Hip BMD Change (Week 24) |
---|---|---|
This compound 150 mg QD | -0.11% | -0.47% |
This compound 75 mg BID | -1.29% | -1.20% |
DMPA-SC | +0.99% | -1.29% |
This compound 75 mg BID caused greater BMD loss than DMPA-SC, but changes reversed post-treatment .
- Safety :
SHR7280 (Investigational GnRH Antagonist)
SHR7280, another oral GnRH antagonist in clinical trials, contrasts with this compound as follows:
- Pharmacokinetics (PK) :
Parameter | This compound | SHR7280 |
---|---|---|
Tmax | 1–2 hours | 1.0–1.5 hours |
Plasma Exposure* | 1x | 3x (at 200–400 mg BID) |
Elimination Half-life | ~4–6 hours | Faster than this compound |
*Relative exposure at equivalent doses .
- Pharmacodynamics (PD): Both suppress LH, FSH, estradiol, and progesterone dose-dependently.
Leuprolide (GnRH Agonist)
Leuprolide, a GnRH agonist, induces profound hypoestrogenism but requires intramuscular administration. Key differences:
- Administration : this compound offers oral convenience vs. Leuprolide injections .
- Bone Health: Both cause BMD loss, but this compound’s effects are milder (e.g., -1.29% spine BMD at 75 mg BID vs. -3–6% with Leuprolide) . Add-back therapy (e.g., estradiol/norethindrone) is recommended for both during long-term use .
Hormonal Contraceptives (e.g., Norgestimate, Norethindrone)
This compound coadministration with oral contraceptives (OCs) shows:
- Drug-Drug Interactions : this compound weakly induces CYP3A4, causing ≤15% reduction in progestin exposure and ≤32% increase in ethinyl estradiol (EE) levels. However, ovulation suppression efficacy of OCs is preserved .
Cost and Accessibility Considerations
This compound is priced at ~$10,000/year in the U.S., significantly higher than DMPA-SC or OCs. This cost may limit adherence and healthcare system adoption, particularly in resource-constrained settings .
Properties
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUOKZIVMZVQL-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232348 | |
Record name | Elagolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Elagolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
834153-87-6 | |
Record name | Elagolix | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elagolix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elagolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elagolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELAGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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